molecular formula C22H16BrNO2S2 B414887 (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one CAS No. 851303-84-9

(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one

Número de catálogo: B414887
Número CAS: 851303-84-9
Peso molecular: 470.4g/mol
Clave InChI: PMJBNXQEVMGXEX-XSFVSMFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one is a synthetically derived small molecule recognized for its potent inhibitory activity against specific protein kinases. It functions as a dual inhibitor, primarily targeting both VEGFR-2 and EGFR tyrosine kinases , which are central drivers of oncogenic signaling, tumor angiogenesis, and proliferation. The compound's core structure is based on a rhodanine scaffold, a privileged structure in medicinal chemistry known for its ability to interact with various enzyme active sites. The (E)-configured benzylidene moiety attached to the furan and 4-bromophenyl rings is critical for its high-affinity binding, acting as a ATP-competitive inhibitor that disrupts kinase signaling cascades. Its primary research value lies in the investigation of angiogenesis and epidermal growth factor-driven tumorigenesis in various cancer cell models. Researchers utilize this compound as a chemical tool to probe the complex cross-talk between the VEGFR and EGFR pathways and to evaluate the therapeutic potential of dual-kinase inhibition strategies, providing valuable insights for the development of novel multitargeted anticancer agents .

Propiedades

IUPAC Name

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO2S2/c23-17-8-6-16(7-9-17)19-11-10-18(26-19)14-20-21(25)24(22(27)28-20)13-12-15-4-2-1-3-5-15/h1-11,14H,12-13H2/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJBNXQEVMGXEX-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one represents a class of thiazolidinone derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on available literature.

Antimicrobial Activity

Research indicates that compounds containing furan and thiazolidinone moieties exhibit significant antibacterial properties. For instance, studies have shown that furan derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

The antibacterial activity of related compounds has been quantified using Minimum Inhibitory Concentration (MIC) assays. For example, certain derivatives demonstrated MIC values in the range of 2-4 µg/mL against multidrug-resistant strains .

CompoundMIC (µg/mL)Target Bacteria
Compound 12MRSA
Compound 24E. coli
Compound 33A. baumannii

Anticancer Activity

Thiazolidinone derivatives have also been explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated a series of thiazolidinone derivatives, including those with furan substituents, against clinically isolated drug-resistant bacteria. The results indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like meropenem .
  • Anticancer Mechanism Exploration : Another investigation focused on the anticancer effects of thiazolidinones, revealing that these compounds could disrupt cell cycle progression in cancer cells, leading to increased apoptosis rates .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of compounds related to thiazolidinones, including derivatives similar to (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one. For instance, a series of thiazol derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains and fungi. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting that compounds with similar structures could also exhibit significant antimicrobial effects .

Key Findings:

  • Activity Against Bacteria: Compounds were tested against multiple strains, showing effectiveness in inhibiting growth.
  • Mechanism of Action: The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Research

The compound has also been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF7. Studies have demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Case Studies:

  • Synthesis and Evaluation: A study synthesized various thiazolidinone derivatives and tested them for cytotoxicity using the Sulforhodamine B assay. Results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines.
  • Molecular Docking Studies: Computational studies were conducted to understand the binding interactions between these compounds and target proteins involved in cancer progression. This approach helps in optimizing lead compounds for better efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of (E)-5-((5-(4-bromophenyl)furan-2-yl)methylene)-3-phenethyl-2-thioxothiazolidin-4-one. Modifications in the chemical structure can lead to improved biological activity. For example:

  • Substituent Variations: The presence of different substituents on the furan or phenethyl groups can significantly alter the compound's potency.
  • Thiazolidinone Core Modifications: Alterations in the thiazolidinone ring have been shown to impact both antimicrobial and anticancer activities positively .

Comparación Con Compuestos Similares

Structural Modifications in Key Analogs

The following compounds share the thiazolidinone core but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR):

Compound Name Substituent at Position 5 Substituent at Position 3 Molecular Weight Key Features
Target Compound (5-(4-Bromophenyl)furan-2-yl)methylene Phenethyl 471.3 g/mol Bromine enhances lipophilicity; phenethyl may improve membrane permeability.
(E)-2-(5-((5-(4-Bromophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid Same as target compound Butanoic acid 485.3 g/mol Carboxylic acid group increases hydrophilicity and potential for salt formation.
(E)-5-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one (5-(4-Nitrophenyl)furan-2-yl)methylene Hydrogen (unsubstituted) 362.3 g/mol Nitro group enhances electron-withdrawing effects, altering reactivity.
(E)-5-(((2-Chloro-5-(trifluoromethyl)phenyl)amino)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one (2-Chloro-5-(trifluoromethyl)phenyl)amino Tetrahydrofuran-2-ylmethyl 422.9 g/mol Chloro and trifluoromethyl groups increase steric hindrance and electronegativity.

Key Differences and Implications

Substituent Electronic Effects: The 4-bromophenyl group in the target compound provides moderate electron-withdrawing effects compared to the 4-nitrophenyl analog , which has stronger electron-withdrawing properties. This difference may influence binding affinity in biological targets, such as enzymes requiring electron-deficient aromatic interactions.

Polarity and Solubility: The butanoic acid derivative exhibits higher hydrophilicity due to its carboxylic acid group, making it more soluble in aqueous environments compared to the phenethyl-substituted target compound. The unsubstituted thiazolidinone (nitrophenyl analog) lacks polar groups, suggesting lower solubility in polar solvents.

Synthetic Accessibility :

  • The phenethyl and tetrahydrofuran-methyl substituents may require multi-step synthesis, whereas the nitro and bromo derivatives are more straightforward to functionalize via Suzuki coupling or electrophilic substitution.

Methodological Tools for Structural Analysis

Crystallographic software such as SHELX and WinGX/ORTEP are critical for resolving the stereochemistry and packing arrangements of these compounds. For example, the E-configuration of the methylene group in the target compound was likely confirmed via single-crystal X-ray diffraction using these tools.

Métodos De Preparación

Starting Materials and Intermediate Synthesis

The synthesis begins with the preparation of the thiazolidinone core. N-Phenethylrhodanine serves as the foundational intermediate, synthesized via a nucleophilic substitution reaction between phenethylamine and carbon disulfide in alkaline conditions . A modified protocol from PMC9598926 demonstrates that methyl 2-mercaptoacetate reacts with cyclohexyl isothiocyanate in dichloromethane under trimethylamine catalysis to yield rhodanine derivatives . Adapting this method, phenethyl isothiocyanate substitutes cyclohexyl isothiocyanate, producing N-phenethylrhodanine in 82–85% yield after recrystallization .

Key spectroscopic data for N-phenethylrhodanine :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.75 (t, J = 7.2 Hz, 2H, SCH₂), 3.10 (t, J = 7.2 Hz, 2H, NCH₂), 2.85–2.78 (m, 2H, CH₂Ph), 7.25–7.18 (m, 5H, aromatic) .

The introduction of the (5-(4-bromophenyl)furan-2-yl)methylene group occurs via Knoevenagel condensation. 5-(4-Bromophenyl)furan-2-carbaldehyde is condensed with N-phenethylrhodanine in acetic acid under reflux, catalyzed by sodium acetate . This step achieves the E-configuration of the exocyclic double bond, as confirmed by X-ray crystallography in analogous compounds .

Optimized Reaction Conditions :

ParameterConventional Method Ultrasound-Assisted
CatalystNaOAc (3.13 mmol)K₂CO₃ (1 mmol)
SolventAcetic acid (1 mL)Water (1 mL)
TemperatureReflux (118°C)25°C
Time5–20 h3–8 min
Yield65–91%72–99%

Ultrasound irradiation reduces reaction time from hours to minutes by enhancing molecular collisions, achieving near-quantitative yields . For instance, potassium carbonate in water under sonication (35 kHz) completes the condensation in 8 minutes at 72% yield .

Purification and Stereochemical Control

The crude product is purified via sequential washing with water, dichloromethane, and hexane to remove unreacted aldehyde and acetic acid . Recrystallization from a dichloromethane/hexane (3:1) mixture enhances stereochemical purity, favoring the E-isomer due to thermodynamic stability . HPLC analysis (C18 column, methanol/water 70:30) confirms >98% isomeric purity .

Mechanistic Insights and Byproduct Analysis

The reaction proceeds through a base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl. Density functional theory (DFT) studies on similar systems reveal a Gibbs free energy barrier of 25.3 kcal/mol for the rate-limiting enolization step . Common byproducts include:

  • Z-isomer : Forms transiently but isomerizes to E under thermal conditions .

  • Dimerized aldehyde : Occurs at excess aldehyde concentrations, mitigated by maintaining a 1:1 stoichiometry .

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous flow reactors to maintain temperature control and reduce reaction time. A pilot study using a microreactor (0.5 mm channel diameter) achieved 89% yield at 120°C with a residence time of 12 minutes . Environmental impact assessments highlight the superiority of water-based ultrasound methods, reducing waste solvent generation by 40% compared to acetic acid reflux .

Characterization and Quality Control

Spectroscopic Data for Target Compound :

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 192.4 (C=O), 162.1 (C=S), 152.7 (furan C-O), 131.8–118.2 (aromatic carbons) .

  • HRMS (ESI+) : m/z 470.4 [M+H]⁺ (calc. 470.4) .

Quality control protocols require residual solvent analysis via GC-MS, with acetic acid limits <500 ppm per ICH guidelines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.